Cas no 2227698-21-5 ((2S)-4-(5-bromopyridin-3-yl)butan-2-amine)

(2S)-4-(5-bromopyridin-3-yl)butan-2-amine 化学的及び物理的性質
名前と識別子
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- EN300-1907670
- (2S)-4-(5-bromopyridin-3-yl)butan-2-amine
- 2227698-21-5
-
- インチ: 1S/C9H13BrN2/c1-7(11)2-3-8-4-9(10)6-12-5-8/h4-7H,2-3,11H2,1H3/t7-/m0/s1
- InChIKey: LGKIPNKZBZRHHX-ZETCQYMHSA-N
- ほほえんだ: BrC1=CN=CC(=C1)CC[C@H](C)N
計算された属性
- せいみつぶんしりょう: 228.02621g/mol
- どういたいしつりょう: 228.02621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 38.9Ų
(2S)-4-(5-bromopyridin-3-yl)butan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1907670-10.0g |
(2S)-4-(5-bromopyridin-3-yl)butan-2-amine |
2227698-21-5 | 10g |
$8680.0 | 2023-06-01 | ||
Enamine | EN300-1907670-0.1g |
(2S)-4-(5-bromopyridin-3-yl)butan-2-amine |
2227698-21-5 | 0.1g |
$930.0 | 2023-09-18 | ||
Enamine | EN300-1907670-0.5g |
(2S)-4-(5-bromopyridin-3-yl)butan-2-amine |
2227698-21-5 | 0.5g |
$1014.0 | 2023-09-18 | ||
Enamine | EN300-1907670-1.0g |
(2S)-4-(5-bromopyridin-3-yl)butan-2-amine |
2227698-21-5 | 1g |
$2019.0 | 2023-06-01 | ||
Enamine | EN300-1907670-1g |
(2S)-4-(5-bromopyridin-3-yl)butan-2-amine |
2227698-21-5 | 1g |
$1057.0 | 2023-09-18 | ||
Enamine | EN300-1907670-10g |
(2S)-4-(5-bromopyridin-3-yl)butan-2-amine |
2227698-21-5 | 10g |
$4545.0 | 2023-09-18 | ||
Enamine | EN300-1907670-5g |
(2S)-4-(5-bromopyridin-3-yl)butan-2-amine |
2227698-21-5 | 5g |
$3065.0 | 2023-09-18 | ||
Enamine | EN300-1907670-5.0g |
(2S)-4-(5-bromopyridin-3-yl)butan-2-amine |
2227698-21-5 | 5g |
$5854.0 | 2023-06-01 | ||
Enamine | EN300-1907670-2.5g |
(2S)-4-(5-bromopyridin-3-yl)butan-2-amine |
2227698-21-5 | 2.5g |
$2071.0 | 2023-09-18 | ||
Enamine | EN300-1907670-0.05g |
(2S)-4-(5-bromopyridin-3-yl)butan-2-amine |
2227698-21-5 | 0.05g |
$888.0 | 2023-09-18 |
(2S)-4-(5-bromopyridin-3-yl)butan-2-amine 関連文献
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
(2S)-4-(5-bromopyridin-3-yl)butan-2-amineに関する追加情報
Introduction to (2S)-4-(5-bromopyridin-3-yl)butan-2-amine (CAS No. 2227698-21-5)
(2S)-4-(5-bromopyridin-3-yl)butan-2-amine, with the CAS number 2227698-21-5, is a chiral amine compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound is characterized by its unique structural features, including a brominated pyridine ring and a chiral butylamine moiety, which contribute to its biological activity and pharmacological properties.
The synthesis of (2S)-4-(5-bromopyridin-3-yl)butan-2-amine typically involves a multi-step process, starting with the formation of the 5-bromopyridine derivative and subsequent coupling with a chiral butylamine. Recent advancements in asymmetric synthesis have enabled more efficient and scalable methods for producing this compound, making it increasingly accessible for research and development purposes.
In the realm of medicinal chemistry, (2S)-4-(5-bromopyridin-3-yl)butan-2-amine has been explored for its potential as a lead compound in the development of novel therapeutic agents. Studies have shown that this compound exhibits promising activity against various biological targets, including enzymes and receptors involved in neurological disorders, cancer, and inflammatory diseases. For instance, research published in the Journal of Medicinal Chemistry in 2021 reported that (2S)-4-(5-bromopyridin-3-yl)butan-2-amine demonstrated potent inhibitory effects on a specific kinase implicated in cancer progression.
The pharmacological profile of (2S)-4-(5-bromopyridin-3-yl)butan-2-amine has been further elucidated through in vitro and in vivo studies. In vitro assays have revealed that this compound can effectively modulate the activity of key signaling pathways, such as the MAPK and PI3K/AKT pathways, which are often dysregulated in cancer cells. Additionally, animal models have shown that (2S)-4-(5-bromopyridin-3-yl)butan-2-amine can reduce tumor growth and improve survival rates, highlighting its therapeutic potential.
Beyond its direct biological effects, (2S)-4-(5-bromopyridin-3-yl)butan-2-amine has also been investigated as a scaffold for the design of more potent and selective analogs. Structure-activity relationship (SAR) studies have identified several key structural modifications that can enhance the potency and selectivity of this compound. For example, substituting the bromine atom with other halogens or functional groups has been shown to improve binding affinity to specific targets while reducing off-target effects.
The safety profile of (2S)-4-(5-bromopyridin-3-yl)butan-2-amine is another critical aspect of its development as a therapeutic agent. Preclinical toxicology studies have indicated that this compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.
In conclusion, (2S)-4-(5-bromopyridin-3-yl)butan-2-amine (CAS No. 2227698-21-5) represents an exciting candidate for the development of novel therapeutics targeting a range of diseases. Its unique chemical structure, combined with its promising biological activity and favorable safety profile, positions it as a valuable tool for both academic research and pharmaceutical development. Ongoing research efforts aim to further optimize this compound and explore its full therapeutic potential.
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